

In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide

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Compound of Interest

Compound Name: **4-phenoxy-N-(1,3-thiazol-2-yl)butanamide**

Cat. No.: **B380165**

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Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Thiazole derivatives have been extensively investigated for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the in vitro screening methodologies applicable to thiazole-containing compounds, using representative examples from the scientific literature. While specific data for "**4-phenoxy-N-(1,3-thiazol-2-yl)butanamide**" is not publicly available, this document serves as a comprehensive resource for researchers engaged in the evaluation of similar molecules. The guide details experimental protocols for common in vitro assays, presents quantitative data in a structured format, and visualizes experimental workflows and relevant signaling pathways.

Data Presentation: In Vitro Biological Activities of Representative Thiazole Derivatives

The following tables summarize the quantitative data from in vitro screening of various thiazole derivatives, showcasing their potential in different therapeutic areas.

Table 1: Anticancer Activity of Thiazole Derivatives (IC50 values in μM)

Compound ID	MCF-7 (Breast)	HepG2 (Liver)	A549 (Lung)	MDA-MB-231 (Breast)	PC-12 (Pheochromocytoma)	Reference
Compound 4c	2.57 ± 0.16	7.26 ± 0.44	-	-	-	[1]
Compound 4b	31.5 ± 1.91	51.7 ± 3.13	-	-	-	[1]
Compound 5	28.0 ± 1.69	26.8 ± 1.62	-	-	-	[1]
Compound 5b	0.2 ± 0.01	-	-	-	-	[2]
Compound 5k	-	-	-	0.6 ± 0.04	-	[2]
Compound 5g	-	-	-	-	0.43 ± 0.06	[2]
Hybrid 5a	6.84	6.51	8.02	-	-	[3]
Hybrid 5f	< 5-FU	< 5-FU	< 5-FU	-	-	[3]
Hybrid 5o	< 5-FU	< 5-FU	< 5-FU	-	-	[3]
Hybrid 5ac	4.57 - 6.71	4.57 - 6.71	4.57 - 6.71	-	-	[3]
Hybrid 5ad	3.68 - 8.51	3.68 - 8.51	3.68 - 8.51	-	-	[3]

Note: '-' indicates data not available. '< 5-FU' indicates stronger cytotoxicity than the standard drug 5-Fluorouracil.

Table 2: Enzyme Inhibition Activity of Thiazole Derivatives (IC50 values in µM)

Compound ID	Target Enzyme	IC50 (μM)	Reference
Compound 4c	VEGFR-2	0.15	[1]
Compound 2a	hCA I	39.38 - 198.04	[4][5]
Compound 2h	hCA II	39.16 - 86.64	[4][5]

Note: hCA refers to human Carbonic Anhydrase.

Table 3: Antimicrobial Activity of Thiazole Derivatives (MIC values in μg/mL)

Compound ID	Staphylococcus aureus	Escherichia coli	Aspergillus niger	Reference
Compound 12	125 - 150	125 - 150	125 - 150	[6]
Compound 13	50 - 75	50 - 75	50 - 75	[6]
Compound 14	50 - 75	50 - 75	50 - 75	[6]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used in the screening of thiazole derivatives.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

Materials:

- Cancer cell lines (e.g., MCF-7, HepG2, A549)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Test compound (thiazole derivative) dissolved in Dimethyl Sulfoxide (DMSO)

- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- DMSO

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. A vehicle control (DMSO) should be included.
- **MTT Addition:** After the incubation period, add 20 μ L of MTT solution to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

- Recombinant human VEGFR-2
- Kinase buffer
- ATP

- Substrate (e.g., a synthetic peptide)
- Test compound
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

- Reaction Setup: In a 96-well plate, add the test compound at various concentrations, VEGFR-2 enzyme, and the substrate in the kinase buffer.
- Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
- Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is typically measured as luminescence.
- Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

- Bacterial or fungal strains
- Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
- Test compound dissolved in a suitable solvent
- 96-well microtiter plates

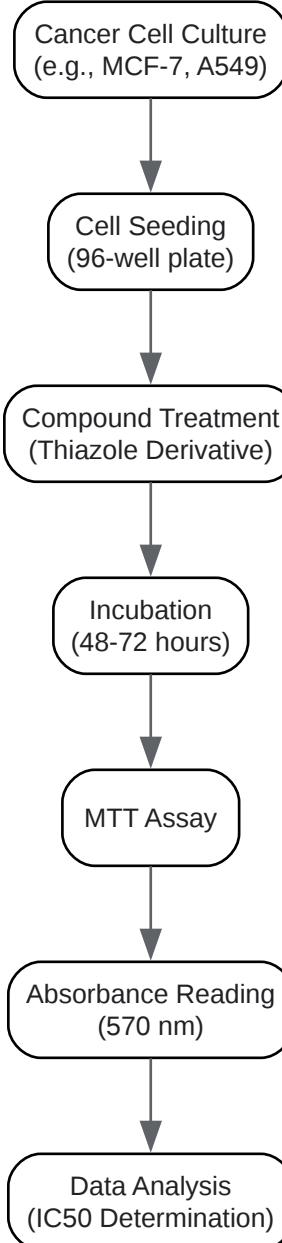
Procedure:

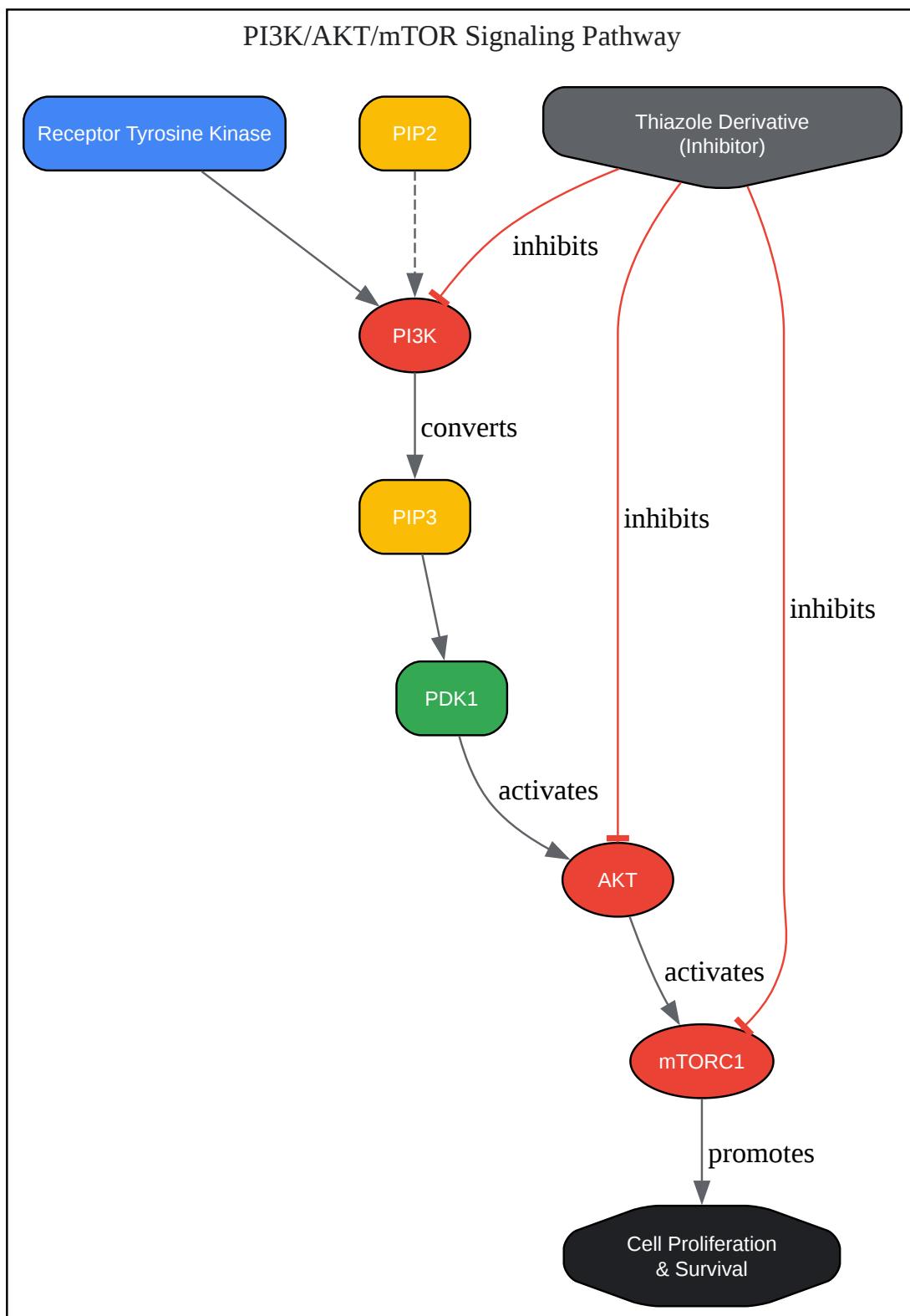
- Serial Dilution: Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.
- Inoculation: Add a standardized inoculum of the microorganism to each well.
- Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

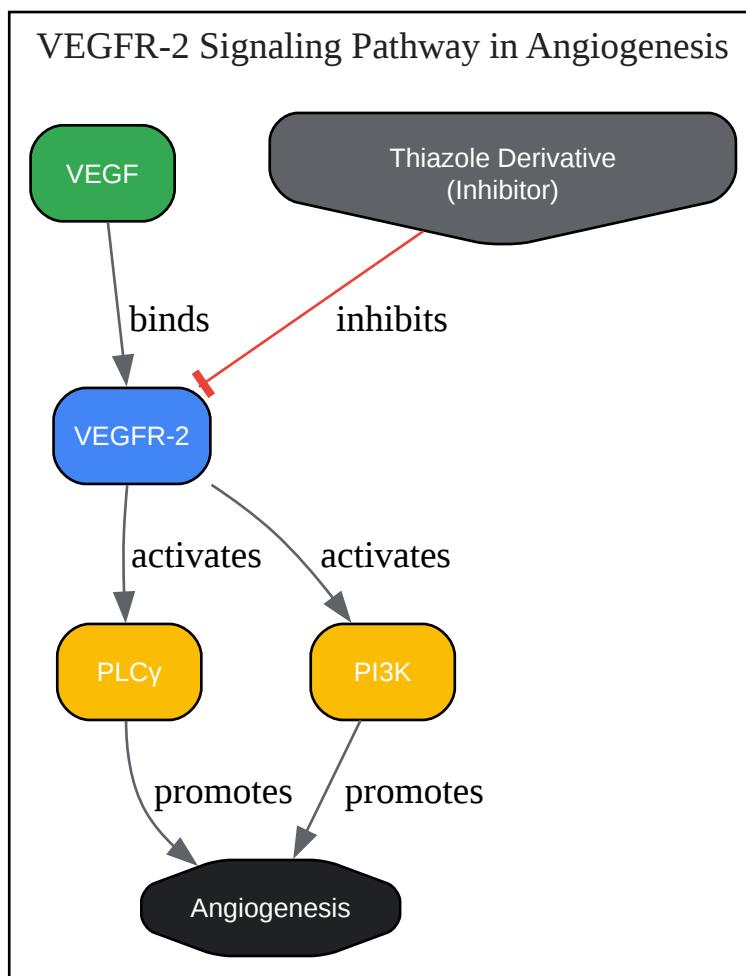
Mandatory Visualizations

The following diagrams illustrate common workflows and signaling pathways relevant to the in vitro screening of thiazole derivatives.

In Vitro Cytotoxicity Screening Workflow







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